molecular formula C14H15N3O B1517500 N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide CAS No. 1095067-87-0

N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide

Cat. No.: B1517500
CAS No.: 1095067-87-0
M. Wt: 241.29 g/mol
InChI Key: FHMPCUKLGILFNN-UHFFFAOYSA-N
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Description

N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide is a chemical compound with a molecular formula of C₁₄H₁₄N₄O It is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a pyridine ring with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Condensation Reaction: The starting materials, 4-aminomethylbenzene and N-methylpyridine-4-carboxylic acid, are reacted under condensation conditions to form the desired product.

  • Amide Bond Formation: Using coupling reagents such as carbodiimides (e.g., DCC, EDC) to facilitate the formation of the amide bond between the aminomethyl group and the carboxylic acid moiety.

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can occur at various positions on the pyridine ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles and electrophiles can be used to achieve substitution reactions, with conditions varying based on the specific reagents employed.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent and reaction conditions.

  • Reduction Products: Reduced forms of the compound, which may exhibit different chemical and physical properties.

  • Substitution Products: A range of substituted pyridine derivatives, each with unique characteristics.

Chemistry:

  • Synthetic Intermediate: The compound can serve as an intermediate in the synthesis of more complex molecules.

  • Catalyst: It may be used as a catalyst or ligand in various chemical reactions.

Biology:

  • Biological Probes: The compound can be utilized as a probe in biological studies to investigate cellular processes.

  • Drug Development:

Medicine:

  • Therapeutic Agent: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.

  • Diagnostic Tool: It may be employed as a diagnostic tool in medical imaging and other diagnostic techniques.

Industry:

  • Material Science: The compound can be used in the development of new materials with unique properties.

Comparison with Similar Compounds

  • N-[4-(aminomethyl)benzoyl]pyridine-4-carboxamide

  • N-[4-(aminomethyl)phenyl]pyridine-3-carboxamide

  • N-[4-(aminomethyl)phenyl]pyridine-2-carboxamide

Uniqueness: N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide is unique in its structure, particularly due to the presence of the N-methyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

N-[4-(aminomethyl)phenyl]-N-methylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-17(13-4-2-11(10-15)3-5-13)14(18)12-6-8-16-9-7-12/h2-9H,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMPCUKLGILFNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)CN)C(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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